Phenyl 2,5-dichlorobenzenesulfonate

Description

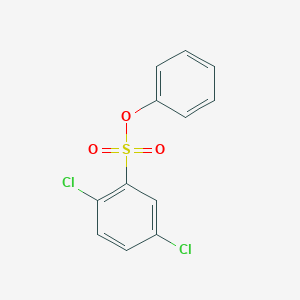

Phenyl 2,5-dichlorobenzenesulfonate (CAS: Not explicitly provided in evidence) is a sulfonate ester derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, linked to a sulfonate group (-SO₃-) and a phenyl group. This compound falls under the category of fine chemicals and intermediates, commonly utilized in organic synthesis, pharmaceuticals, and agrochemical research due to its reactivity as an electrophilic sulfonating agent .

Properties

Molecular Formula |

C12H8Cl2O3S |

|---|---|

Molecular Weight |

303.2 g/mol |

IUPAC Name |

phenyl 2,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H |

InChI Key |

KTTIVPKHWGEYSS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound

- Substituents : 2,5-dichloro on the benzenesulfonate ring.

- Functional Groups : Sulfonate ester (-SO₃-).

- Key Features : Electron-withdrawing chlorine atoms enhance electrophilicity, making it suitable for nucleophilic aromatic substitution.

4-(3-Oxo-3-phenyl-1-propenyl)phenyl 4-Fluorobenzenesulfonate

- Substituents : 4-fluoro on the benzenesulfonate ring; 3-oxo-3-phenylpropenyl on the phenyl group.

- Functional Groups : Sulfonate ester, α,β-unsaturated ketone.

- Key Features : The fluorinated sulfonate ring offers moderate electron-withdrawing effects, while the conjugated ketone group may enable photochemical or polymer applications .

4-(3-(3-Chlorophenyl)acryloyl)this compound

- Substituents : 2,5-dichloro on the benzenesulfonate ring; 3-chlorophenyl acryloyl on the phenyl group.

- Functional Groups : Sulfonate ester, acryloyl moiety.

Hypothesized Physicochemical Properties

| Compound Name | Molecular Formula (Calculated) | Molecular Weight (g/mol) | Substituents on Benzenesulfonate | Additional Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₈Cl₂O₃S | ~303.0 | 2,5-dichloro | None | Pharmaceutical intermediates |

| 4-(3-Oxo-3-phenyl-1-propenyl)phenyl 4-fluorobenzenesulfonate | C₂₁H₁₅FO₄S | ~390.4 | 4-fluoro | α,β-unsaturated ketone | Photoactive materials, polymer synthesis |

| 4-(3-(3-Chlorophenyl)acryloyl)this compound | C₂₁H₁₃Cl₃O₄S | ~479.7 | 2,5-dichloro | Acryloyl with 3-chlorophenyl | Reactive coatings, crosslinking agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.